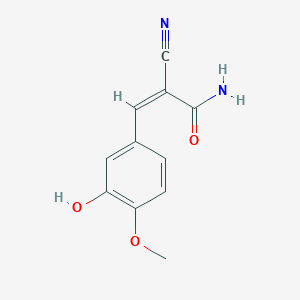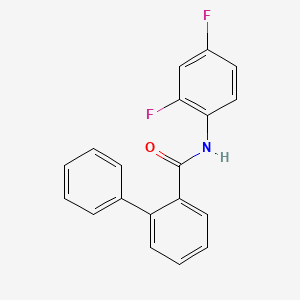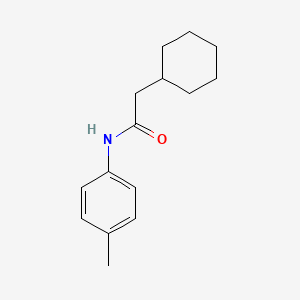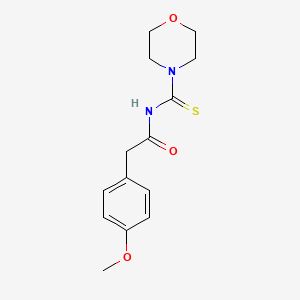
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, also known as ABT-199, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), a protein that plays a critical role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies, and it is currently being evaluated in several clinical trials.
Mécanisme D'action
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide works by binding selectively to the hydrophobic groove of BCL-2, which is a critical site for the survival of cancer cells. By binding to this site, 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide disrupts the interaction between BCL-2 and pro-apoptotic proteins, such as BIM, which leads to the activation of the apoptotic pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of BCL-2, which makes it a valuable tool for studying the role of BCL-2 in cancer cell survival. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide is also well-tolerated in preclinical models, which allows for the use of higher doses and longer treatment durations in experiments. However, 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the development and use of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide. One area of interest is the combination of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of biomarkers that can predict the response of cancer cells to 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, which would allow for more personalized treatment approaches. Additionally, further research is needed to understand the long-term effects of 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide on normal cells and tissues, as well as its potential for the treatment of other types of cancer.
Méthodes De Synthèse
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide is synthesized through a multi-step process that involves the use of several reagents and catalysts. The synthesis starts with the reaction of 4-methoxybenzaldehyde with ethyl bromoacetate to form 2-(4-methoxyphenyl)glycidyl ether. The glycidyl ether is then reacted with thiosemicarbazide to form 2-(4-methoxyphenyl)-N-(thiosemicarbazone)acetamide. This compound is then treated with morpholine and carbon disulfide to form 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide, which is the final product.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma. The compound has shown potent activity against cancer cells that overexpress BCL-2, which is a common feature of many types of cancer. 2-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells, which makes it a promising therapeutic agent.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(morpholine-4-carbothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-12-4-2-11(3-5-12)10-13(17)15-14(20)16-6-8-19-9-7-16/h2-5H,6-10H2,1H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCCYZODBGVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

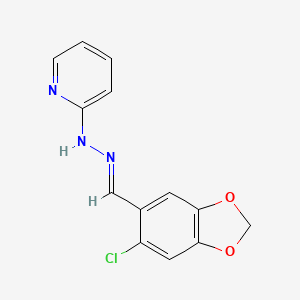
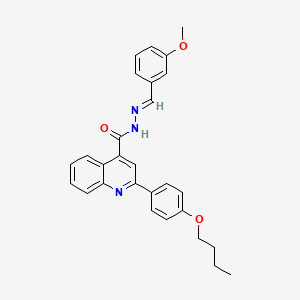
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)
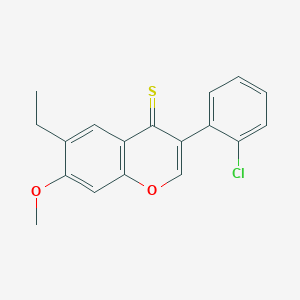
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)
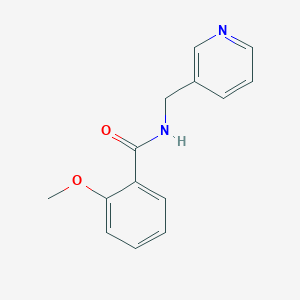
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)
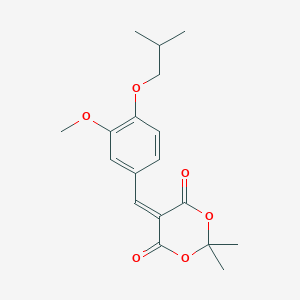
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)
